molecular formula C7H15Cl4NO B14368976 Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride CAS No. 92335-32-5

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride

Katalognummer: B14368976
CAS-Nummer: 92335-32-5
Molekulargewicht: 271.0 g/mol
InChI-Schlüssel: YQXZIOAEWQEPRN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is a synthetic organic compound known for its unique chemical properties and applications. It is characterized by the presence of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This compound is not naturally occurring and is typically synthesized in laboratories for various industrial and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride typically involves the reaction of ethylene chlorohydrin with formaldehyde under acidic conditions. This reaction forms bis(2-chloroethoxy)methane, which is then further reacted with methylamine to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the chloroethyl groups.

    Acidic or Basic Conditions: The hydrolysis reaction is typically facilitated under acidic or basic conditions.

Major Products

    Alcohols: Hydrolysis of the compound results in the formation of alcohols.

    Hydrochloric Acid: Hydrolysis also produces hydrochloric acid as a byproduct.

Wissenschaftliche Forschungsanwendungen

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride involves its interaction with nucleophiles, leading to substitution reactions. The chloroethyl groups are particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is the basis for its potential therapeutic applications and its use in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is unique due to its combination of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

92335-32-5

Molekularformel

C7H15Cl4NO

Molekulargewicht

271.0 g/mol

IUPAC-Name

2-chloroethoxy-bis(2-chloroethyl)-methylazanium;chloride

InChI

InChI=1S/C7H15Cl3NO.ClH/c1-11(5-2-8,6-3-9)12-7-4-10;/h2-7H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

YQXZIOAEWQEPRN-UHFFFAOYSA-M

Kanonische SMILES

C[N+](CCCl)(CCCl)OCCCl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.